GAT1 Binding Affinity: Cyclopentyl(3,4-difluorophenyl)methanamine vs. the Clinical GAT1 Inhibitor Tiagabine
Cyclopentyl(3,4-difluorophenyl)methanamine exhibits a measured binding affinity of Ki = 1.10 × 10³ nM (1,100 nM) for human GAT1 expressed in HEK293 cells, determined via competitive MS binding assay using NO-711 as the unlabelled marker [1]. In comparison, the FDA-approved GAT1 inhibitor tiagabine displays a Ki of approximately 100 nM (0.1 μM) for the same target under equilibrium binding conditions . This approximately 11-fold difference in binding affinity establishes cyclopentyl(3,4-difluorophenyl)methanamine as a substantially weaker GAT1 binder than the clinical comparator, a profile that is advantageous for applications requiring moderate GAT1 engagement without maximal inhibition—such as modulator screening, probe compound development, or selectivity profiling against stronger reference inhibitors [2].
| Evidence Dimension | Binding affinity (Ki) for human GAT1 |
|---|---|
| Target Compound Data | Ki = 1.10 × 10³ nM (1,100 nM) |
| Comparator Or Baseline | Tiagabine: Ki ≈ 100 nM (0.1 μM) |
| Quantified Difference | ~11-fold weaker binding affinity |
| Conditions | Human GAT1 expressed in HEK293 cells; competitive MS binding assay with NO-711 as unlabelled marker |
Why This Matters
The defined GAT1 affinity tier enables researchers to select this compound specifically for studies requiring partial GAT1 engagement, where clinical-strength inhibitors like tiagabine (Ki ~100 nM) would produce full target saturation and limit dynamic range for comparative pharmacology.
- [1] BindingDB. Entry BDBM50063508 (CHEMBL3398500). Ki: 1.10E+3 nM for human GAT1 expressed in HEK293 cells; competitive MS binding using NO-711 as unlabelled marker. View Source
- [2] BindingDB. Entry BDBM50063508. Additional data: IC50 = 3.39E+3 nM for inhibition of mouse GAT1 [3H]GABA uptake in HEK293 cells. View Source
